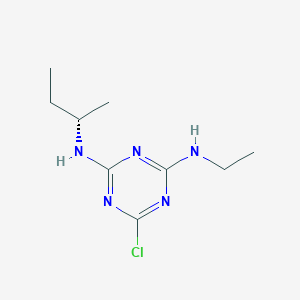

(S)-sebuthylazine

描述

Structure

3D Structure

属性

分子式 |

C9H16ClN5 |

|---|---|

分子量 |

229.71 g/mol |

IUPAC 名称 |

2-N-[(2S)-butan-2-yl]-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/t6-/m0/s1 |

InChI 键 |

BZRUVKZGXNSXMB-LURJTMIESA-N |

SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)Cl |

手性 SMILES |

CC[C@H](C)NC1=NC(=NC(=N1)NCC)Cl |

规范 SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)Cl |

产品来源 |

United States |

Synthetic Methodologies and Stereochemical Control of S Sebuthylazine

Established Synthetic Routes for Sebuthylazine (B166565) Precursors

The synthesis of sebuthylazine involves the construction of the 1,3,5-triazine (B166579) core and the subsequent attachment of the ethyl and sec-butylamine (B1681703) substituents. While detailed, specific published routes for sebuthylazine precursors are not extensively detailed in the readily available literature, the general synthesis of substituted triazines typically involves sequential nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Cyanuric chloride serves as a versatile electrophilic scaffold, allowing for the stepwise introduction of different amine nucleophiles under controlled conditions google.com.

The synthesis would likely proceed by reacting cyanuric chloride with ethylamine (B1201723) and sec-butylamine in a controlled manner. The order of addition and reaction conditions (temperature, solvent, base) are critical to achieving selective disubstitution with the desired amines and retaining the chlorine atom at the 6-position. For instance, reacting cyanuric chloride with one equivalent of ethylamine, followed by reaction with one equivalent of sec-butylamine, would yield the racemic mixture of sebuthylazine. The sec-butyl group itself contains a chiral center, meaning that even if the triazine core synthesis were perfectly controlled, the resulting sebuthylazine would be racemic due to the chiral sec-butylamine precursor.

Strategies for Enantioselective Synthesis of (S)-Sebuthylazine

As sebuthylazine is a chiral molecule existing as a racemic mixture, strategies for obtaining the pure (S)-enantiomer are essential. These strategies generally fall into two main categories: asymmetric synthesis (creating the desired enantiomer directly) and resolution (separating the enantiomers from a racemic mixture).

Chiral Catalyst Applications in this compound Synthesis

Chiral catalysis is a powerful approach for enantioselective synthesis, where a chiral catalyst facilitates a reaction to preferentially form one enantiomer. This method is highly valued for its efficiency, as a small amount of catalyst can convert a large quantity of substrate into the desired enantiomer, often achieving high enantiomeric excesses (ee) libretexts.orgwikipedia.orgbuchler-gmbh.comnobelprize.orgscienceopen.com.

While specific chiral catalysts for the direct enantioselective synthesis of sebuthylazine are not widely documented, general principles apply. Chiral catalysts, often metal complexes featuring chiral ligands (e.g., BINAP, phosphines, diamines) or organocatalysts (e.g., proline derivatives, chiral amines, thioureas), can be employed in reactions that form the chiral sec-butylamine moiety or in reactions that attach it to the triazine ring in a stereoselective manner libretexts.orgbuchler-gmbh.comnobelprize.orgscienceopen.comsigmaaldrich.comrsc.orgnih.gov. For example, asymmetric hydrogenation or reductive amination using chiral catalysts could be envisioned for the synthesis of chiral sec-butylamine precursors.

Table 1: General Strategies for Enantioselective Synthesis

| Strategy | Description | Mechanism Highlight |

| Chiral Catalysis | Uses chiral catalysts (metal complexes or organocatalysts) to direct the formation of one enantiomer over the other. | Asymmetric induction at the transition state via catalyst-substrate interaction. |

| Chiral Auxiliaries | Temporarily attaches a chiral molecule (auxiliary) to the substrate to guide stereoselective reactions, then cleaves it off. | Diastereomeric intermediate formation leading to differential reactivity or separation. |

| Resolution Methods | Separates a racemic mixture into its individual enantiomers, often by forming diastereomers or using chiral separation techniques. | Differential physical properties (e.g., solubility, chromatographic retention) of enantiomers or their derivatives. |

| Biocatalysis (Enzymatic) | Utilizes enzymes to selectively react with or transform one enantiomer in a racemic mixture, leaving the other unchanged or producing a separable product. | Enzyme's specific binding pocket and catalytic activity. |

Asymmetric Induction Techniques for this compound

Asymmetric induction involves using a chiral influence within the reaction environment to favor the formation of one enantiomer. This can be achieved through various means, including the use of chiral auxiliaries, chiral reagents, or chiral solvents.

Chiral Auxiliaries: A chiral auxiliary is a chiral moiety covalently attached to a substrate. This auxiliary directs the stereochemical outcome of a reaction on the substrate. After the stereoselective transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. For sebuthylazine, a chiral auxiliary could be attached to a precursor amine or a component of the triazine ring to control the stereochemistry during bond formation.

Chiral Reagents: Similar to catalysts, chiral reagents are consumed in the reaction but are themselves chiral and can induce asymmetry.

Resolution Methods for this compound Enantiomers

Resolution techniques are employed to separate pre-existing enantiomers from a racemic mixture. These methods are often used when direct asymmetric synthesis is challenging or less efficient.

Classical Resolution: This is a widely used method that involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. This process forms a pair of diastereomers, which, unlike enantiomers, possess different physical properties (e.g., solubility, melting point). These diastereomers can then be separated using conventional physical methods, most commonly fractional crystallization. After separation, the resolving agent is removed, liberating the pure enantiomers of the original compound pbworks.comwikipedia.org. For sebuthylazine, which contains basic amine functionalities, resolution could be achieved by forming diastereomeric salts with chiral acids such as tartaric acid derivatives or camphorsulfonic acid.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP interacts differently with each enantiomer, leading to their separation based on differential retention times encyclopedia.pubmdpi.com. This method is effective for both analytical determination of enantiomeric purity and preparative isolation of enantiomers.

Enzymatic Resolution: Enzymes, being chiral catalysts, can selectively catalyze reactions on one enantiomer of a racemic mixture. For example, an enzyme might selectively hydrolyze an ester or amide of one enantiomer, or selectively acylate one enantiomer of an amine or alcohol, allowing for the separation of the reacted and unreacted components symeres.com.

Table 2: Common Resolution Techniques

| Technique | Principle | Typical Application |

| Classical Resolution | Reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization. | Chiral amines, carboxylic acids, alcohols. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or GC, leading to differential interactions and retention times. | Wide range of chiral molecules; analytical and preparative scale. |

| Enzymatic Resolution | Selective enzymatic transformation (e.g., hydrolysis, acylation) of one enantiomer in a racemic mixture, producing separable products. | Esters, amides, alcohols, amines; often considered a 'green' method. |

Deuterium (B1214612) Labeling Approaches for Sebuthylazine Research

Deuterium-labeled compounds are invaluable tools in chemical and biological research, particularly for mechanistic studies, pharmacokinetic investigations, and as internal standards in quantitative analysis (e.g., mass spectrometry) researchgate.netucsb.eduimreblank.ch.

Synthesis of Sebuthylazine-d5 and Other Isotopically Labeled Analogues

Sebutylazine labeled with deuterium, specifically Sebuthylazine-d5 (ethyl-d5), is available as a research compound cymitquimica.com. The synthesis of such isotopically labeled analogues typically involves the incorporation of deuterium atoms into specific positions of the molecule. For Sebuthylazine-d5, the deuterium atoms are incorporated into the ethyl group. This can be achieved through several routes:

Hydrogen-Deuterium Exchange: This method involves exposing the target molecule or a precursor to a deuterium source (e.g., D2 gas, deuterated solvents like D2O or EtOD-d6) in the presence of a catalyst (acid, base, or metal catalyst) to facilitate the exchange of hydrogen atoms with deuterium atoms researchgate.netcsic.es.

Synthesis from Deuterated Precursors: Alternatively, the labeled compound can be synthesized by starting with commercially available deuterated building blocks. In the case of Sebuthylazine-d5, this would involve using deuterated ethylamine (ethylamine-d5) in the synthetic pathway, reacting it with cyanuric chloride and sec-butylamine.

Molecular Mechanism of Action in Target Plant Systems

Inhibition of Photosystem II (PSII) by (S)-Sebuthylazine Analogues

The principal mode of action for triazine herbicides like sebuthylazine (B166565) is the inhibition of photosynthetic electron transport at the level of PSII. researchgate.netnih.gov These herbicides function by physically obstructing the flow of electrons, which is essential for converting light energy into chemical energy. teamchem.co

Triazine herbicides, including by extension this compound, act by binding to a specific site on the D1 protein, a core subunit of the PSII reaction center. researchgate.netucanr.edu This binding site is normally occupied by a small molecule called plastoquinone (B1678516) (PQ), specifically at the QB binding niche. researchgate.netmdpi.com The herbicide competitively displaces the plastoquinone molecule from this niche, effectively blocking its function. researchgate.netnih.gov

The interaction between the herbicide and the D1 protein is highly specific, involving hydrogen bonds and hydrophobic interactions with several key amino acid residues within the QB binding pocket. researchgate.netcambridge.org Studies on analogous triazines have identified several residues crucial for this binding. researchgate.netnih.govresearchgate.net

Interactive Table: Key Amino Acid Residues in the D1 Protein QB Binding Site for Triazine Herbicides

| Amino Acid Residue | Role in Binding | Reference |

| Serine-264 (Ser264) | Forms a critical hydrogen bond with the triazine molecule, a primary anchor point for Group 5 herbicides. cambridge.org | cambridge.org |

| Histidine-215 (His215) | Involved in hydrogen bonding, particularly with Group 6 herbicides, and contributes to the overall binding affinity. nih.govcambridge.org | nih.govcambridge.org |

| Phenylalanine-255 (Phe255) | Provides hydrophobic interactions, stabilizing the herbicide within the binding pocket. nih.gov | nih.gov |

| Leucine-271 (Leu271) | Contributes to the hydrophobic environment of the binding site, influencing the fit and stability of the herbicide. nih.gov | nih.gov |

By occupying the QB site, the triazine herbicide prevents the binding of plastoquinone, which is the native electron acceptor. unl.edunih.gov This action halts the transfer of electrons from the primary quinone acceptor, QA, to QB. researchgate.netnih.gov

The binding of this compound analogues to the D1 protein causes a severe disruption of the photosynthetic electron transport chain. researchgate.netteamchem.co Normally, electrons energized by light in PSII are passed sequentially from QA to QB. The reduced plastoquinone (plastoquinol) then shuttles these electrons to the next component in the chain, the cytochrome b6f complex.

When a triazine herbicide is bound, the flow of electrons is stopped at QA. researchgate.net This blockage has two immediate consequences:

The production of ATP and NADPH, the energy-rich molecules required for carbon fixation (the Calvin cycle), is compromised. unl.edu

A highly reduced state is created on the acceptor side of PSII, leading to an energy overload within the photosystem. unl.edu

This interruption of electron flow is the direct cause of the subsequent damaging biochemical events. unl.eduresearchgate.net

Biochemical Consequences of Photosynthetic Inhibition in Plants

The ultimate death of the plant is not simply due to starvation from the lack of photosynthesis. ucanr.edu Rather, the blockage of the electron transport chain initiates a series of destructive photochemical reactions. unl.eduresearchgate.net

With the forward flow of electrons blocked, the high-energy state in PSII must be dissipated through alternative pathways. This leads to the formation of highly reactive molecules known as Reactive Oxygen Species (ROS). cambridge.orgresearchgate.net The process begins with the formation of a triplet state chlorophyll (B73375) in the PSII reaction center. pressbooks.pub This energized chlorophyll molecule can react directly with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂). researchgate.net

The initial formation of singlet oxygen can trigger a cascade, leading to the production of other ROS, such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). researchgate.net This rapid and uncontrolled production of ROS overwhelms the plant's natural antioxidant defense systems. nih.gov

The massive accumulation of ROS induces a state of severe oxidative stress within the plant cells. unl.eduresearchgate.net These highly reactive molecules attack and damage essential cellular components. researchgate.net The primary targets include:

Lipids: ROS initiate a chain reaction of lipid peroxidation, destroying the integrity of thylakoid, chloroplast, and plasma membranes. ucanr.eduresearchgate.netpressbooks.pub

Proteins: Oxidative damage to proteins, particularly the D1 protein itself, leads to their degradation and loss of function. nih.gov

Pigments: Chlorophyll and carotenoids are bleached and destroyed, leading to the characteristic yellowing (chlorosis) and browning (necrosis) of leaf tissue. researchgate.net

This widespread damage results in membrane leakage, loss of cellular compartmentalization, and ultimately, cell death, which manifests as the visible herbicidal symptoms on the plant. ucanr.edupressbooks.pub

Interactive Table: Summary of Biochemical Consequences

| Event | Description | Cellular Impact | Reference |

| PSII Inhibition | Herbicide binds to D1 protein, blocking the QB site. | Electron transport from QA to QB is halted. | researchgate.netteamchem.co |

| ROS Generation | Energy overload leads to the formation of triplet chlorophyll, which reacts with O₂. | Rapid production of singlet oxygen (¹O₂) and other ROS (O₂⁻, H₂O₂). | researchgate.netpressbooks.pub |

| Lipid Peroxidation | ROS attack polyunsaturated fatty acids in membranes. | Loss of membrane integrity, leakage of cellular contents. | ucanr.eduresearchgate.net |

| Protein Damage | Oxidation of amino acid residues, leading to protein dysfunction and degradation. | Inactivation of enzymes and structural proteins, including the D1 protein itself. | nih.gov |

| Pigment Destruction | ROS bleach chlorophyll and carotenoid molecules. | Loss of photosynthetic capacity and visible symptoms of chlorosis and necrosis. | researchgate.net |

| Cellular Dysfunction | Widespread oxidative damage disrupts cellular homeostasis. | Cell death and tissue necrosis. | ucanr.edu |

Comparative Analysis of Enantiomeric Activities at the Molecular Level (Theoretical)

Sebuthylazine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (R)-sebuthylazine. herts.ac.uk While specific research comparing the herbicidal activity of the individual enantiomers of sebuthylazine is not widely available, fundamental principles of stereochemistry and pharmacology predict that they will exhibit different biological activities. nih.gov

The binding site for triazine herbicides on the D1 protein is a highly specific, three-dimensional chiral environment formed by the precise arrangement of amino acid residues. researchgate.net This protein pocket will interact differently with the two enantiomers of sebuthylazine. One enantiomer, termed the "eutomer," is expected to have a spatial arrangement that allows for a more optimal fit within the binding site. This superior fit would result in stronger and more stable interactions (e.g., hydrogen bonding, hydrophobic forces) with the key amino acid residues.

Conversely, the other enantiomer, the "distomer," will have a less complementary shape, leading to weaker binding or steric hindrance within the pocket. This difference in binding affinity at the molecular level would theoretically translate directly to a difference in herbicidal efficacy. The enantiomer that binds more strongly (the eutomer) would be a more potent inhibitor of PSII and, therefore, a more effective herbicide. This phenomenon, where enantiomers of a chiral compound exhibit different biological activities, is common among many classes of pesticides and pharmaceuticals. nih.govnih.gov

Interactive Table: Theoretical Comparison of (S)- and (R)-Sebuthylazine Enantiomers

| Property | This compound (Theoretical Eutomer) | (R)-Sebuthylazine (Theoretical Distomer) | Rationale |

| Binding Affinity to D1 | Higher | Lower | The eutomer has a more complementary 3D structure to the chiral binding site, allowing for stronger intermolecular interactions. |

| PSII Inhibition | More Potent | Less Potent | Higher binding affinity leads to more effective displacement of plastoquinone and blockage of electron transport. |

| Herbicidal Activity | Higher | Lower | Greater inhibition of photosynthesis and subsequent oxidative stress results in more effective weed control. |

| Binding Stability | More Stable Complex | Less Stable Complex | Optimal fit leads to a more stable herbicide-protein complex. |

Metabolic Transformation and Degradation Pathways of S Sebuthylazine

Biotic Degradation Processes

Biotic degradation involves the breakdown of (S)-sebuthylazine by living organisms, primarily microorganisms and plants, through enzymatic activities.

Microbial Metabolism of Triazine Herbicides in Soil and Water Systems

Microorganisms in soil and water systems play a significant role in the degradation of s-triazine herbicides, including this compound. These processes often involve enzymatic hydrolysis, dealkylation, and sometimes ring cleavage. Studies on related triazine herbicides, such as atrazine (B1667683), indicate that microbial communities can metabolize these compounds through a series of hydrolytic reactions. These reactions typically begin with the removal of substituents from the s-triazine ring, catalyzed by enzymes from the amidohydrolase superfamily, leading to intermediates like cyanuric acid. Cyanuric acid is further metabolized into ammonia (B1221849) and carbon dioxide, achieving mineralization mdpi.comresearchgate.netnih.gov.

Microbial strains have been identified that can degrade s-triazine herbicides efficiently, sometimes at high concentrations researchgate.net. The genes responsible for these hydrolytic reactions are often found on plasmids and are widespread among diverse bacterial genera nih.gov. While specific studies on this compound's microbial degradation pathways are less detailed in the provided literature compared to atrazine, it is understood that similar mechanisms involving N-dealkylation and hydrolysis of substituents are likely to occur nih.goviwaponline.com. For instance, terbuthylazine (B1195847), a closely related triazine, has been shown to undergo microbial degradation in soil nih.gov.

Enzymatic Biotransformation in Plant Systems (e.g., formation of Sebuthylazine-2-hydroxy)

Plants can also metabolize s-triazine herbicides through enzymatic biotransformation. These processes often occur after uptake through plant roots and translocation via xylem tissues mdpi.com. A key transformation pathway in plants involves the formation of hydroxylated metabolites. For this compound, a significant metabolite identified is sebuthylazine-2-hydroxy (B1414467) biosynth.comherts.ac.uknih.govresearchgate.net. This transformation typically involves the substitution of a chlorine atom with a hydroxyl group on the triazine ring. Other plant metabolic pathways for similar triazines include N-dealkylation, where alkylamino groups are removed nih.govresearchgate.net.

Role of Specific Enzymes in this compound Metabolism

The metabolism of s-triazine herbicides is mediated by specific enzymes. In microbial systems, enzymes like atrazine chlorohydrolase (atzA) initiate degradation by hydrolytically removing chlorine atoms. Subsequent enzymes, such as AtzB and AtzC, catalyze the removal of alkylamino groups, ultimately leading to cyanuric acid nih.govnih.gov. These enzymes, often encoded by plasmid-borne genes, demonstrate a broad substrate range, suggesting they could also be involved in the metabolism of this compound nih.gov.

In plant systems, cytochrome P450 (CYP) enzymes are known to play a crucial role in xenobiotic metabolism, including herbicides nih.gov. These enzymes can catalyze reactions such as N-dealkylation and hydroxylation. While specific CYP enzymes involved in this compound metabolism are not detailed in the provided texts, the general enzymatic machinery for dealkylation and hydroxylation is present in plants, facilitating the formation of metabolites like sebuthylazine-2-hydroxy biosynth.comherts.ac.uknih.govresearchgate.net.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of this compound through non-biological processes, primarily hydrolysis and photodegradation.

Hydrolytic Degradation in Aqueous Environments

Hydrolytic degradation occurs when water molecules react with the herbicide, breaking chemical bonds. In aqueous environments, the rate of hydrolysis can be influenced by factors such as pH and temperature. For s-triazine herbicides, hydrolysis typically involves the substitution of substituents on the triazine ring. For instance, the chlorine atom can be replaced by a hydroxyl group, forming hydroxy-triazines iwaponline.comresearchgate.netscirp.org. Studies on terbuthylazine, a related compound, indicate that under abiotic conditions, the chlorine atom can be substituted by a hydroxyl group, yielding hydroxyterbuthylazine researchgate.net. While direct data on this compound's hydrolytic half-life is not provided, the general susceptibility of the triazine ring to hydrolysis, particularly at the chlorine substituent, suggests this is a relevant degradation pathway mdpi.comiwaponline.comscirp.orgnih.govnih.gov.

Photodegradation Mechanisms of this compound Analogues

Photodegradation involves the breakdown of compounds by light energy. Triazine herbicides are known to undergo photodegradation in the environment, particularly when exposed to sunlight. The primary mechanisms involve the loss or substitution of side chains. For example, the substitution of a heteroatom-containing side chain with a hydroxyl group is a significant photodegradation process for triazines researchgate.net. Studies on analogues like atrazine, cyanazine (B135985), terbuthylazine, and terbutryn (B1682747) have shown that photodegradation can lead to the formation of various metabolites, including hydroxylated forms and products resulting from the loss of side chains researchgate.net. Dimer products have also been detected, indicating radical processes during photodegradation researchgate.net. The intensity of light energy can influence the degradation rate and the nature of the resulting metabolites, with higher energy potentially favoring the formation of less hazardous products researchgate.net. While direct photodegradation studies of this compound are not extensively detailed, its structural similarity to other triazines suggests it would also be susceptible to these light-induced degradation processes.

Advanced Analytical Methodologies for S Sebuthylazine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For (S)-sebuthylazine, both liquid and gas chromatography techniques are pivotal.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of triazine herbicides like sebuthylazine (B166565). tandfonline.com These methods are favored for their versatility and applicability to a wide range of compounds.

Detailed Research Findings: UPLC systems, which utilize smaller particle-sized columns, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. ebi.ac.uk In the context of sebuthylazine, UPLC can be coupled with various detectors, most notably mass spectrometers, to achieve highly selective and sensitive quantification. ebi.ac.ukresearchgate.net For instance, research has demonstrated the development of UPLC-MS/MS methods for the determination of numerous pesticide residues, including sebuthylazine, in complex matrices like lake water and food samples. ebi.ac.uk

A significant challenge in sebuthylazine analysis is its chirality, as it exists as a racemate of (R)- and (S)-enantiomers. ebi.ac.ukherts.ac.uk Enantioselective HPLC is crucial for separating these stereoisomers. This is typically achieved using a chiral stationary phase (CSP). nih.govchiralpedia.com The choice of CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. nih.govchromatographyonline.com For example, cellulose-based CSPs have been successfully employed for the enantioseparation of various chiral compounds. nih.gov While normal-phase conditions are often initially tested, reversed-phase (RP) conditions have proven effective for resolving enantiomers of similar compounds. nih.gov The separation mechanism often involves π-π stacking interactions between the analyte and the chiral selector. nih.gov

In a case study, a false-positive finding of sebuthylazine in a tarragon sample using LC-MS/MS was rectified by optimizing UPLC conditions. The enhanced resolving power of UPLC successfully separated the sebuthylazine from an interfering matrix compound, which was later identified as nepellitorine. ebi.ac.ukresearchgate.net

Gas Chromatography (GC) for Volatile Species and Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. akademisains.gov.my Triazine herbicides, including sebuthylazine, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD). ebi.ac.uknemi.gov

Detailed Research Findings: For the analysis of triazines in water, a common method involves extraction with a solvent like methylene (B1212753) chloride, followed by concentration and analysis by capillary column GC with an NPD. nemi.gov GC-MS is also widely used for the identification and quantification of triazines. ebi.ac.uk In one instance, a GC/MS/MS analysis was instrumental in disproving a false-positive sebuthylazine result that was initially obtained by LC-MS/MS. ebi.ac.ukresearchgate.net

A key consideration for GC analysis is the potential for structural isomers to have similar retention times, which can complicate their differentiation. caymanchem.com To overcome this, careful optimization of the GC oven temperature program can improve chromatographic separation. caymanchem.com For non-volatile or thermally labile analytes, derivatization can be employed to increase their volatility and make them amenable to GC analysis. chiralpedia.com

Solid-Phase Microextraction (SPME) and Solid Phase Extraction (SPE) Applications

Sample preparation is a critical step in the analytical workflow, and for trace analysis of this compound, pre-concentration techniques like Solid-Phase Microextraction (SPME) and Solid Phase Extraction (SPE) are frequently employed. wikipedia.orgmdpi.com

Detailed Research Findings: SPE is a robust technique used to isolate and pre-concentrate analytes from complex matrices such as water. ebi.ac.ukwikipedia.orguctm.edu It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the target analytes. wikipedia.org The analytes are then eluted with a small volume of a suitable solvent. SPE has been successfully used for the analysis of multiclass pesticides, including sebuthylazine, in water samples prior to UPLC-MS/MS analysis. ebi.ac.uk Mixed-mode sorbents, which can retain acidic, basic, and neutral compounds, are particularly useful for multi-residue methods. waters.com

SPME is a simple, solvent-free, and sensitive sample preparation technique that integrates extraction and pre-concentration into a single step. tandfonline.commdpi.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and analytes partition onto the fiber. tandfonline.comrsc.org The fiber is then transferred to the injection port of a GC or an LC interface for desorption and analysis. rsc.orgnih.gov SPME has been validated for the quantitative analysis of triazine herbicides in water at the ng/L level. nih.gov Different fiber coatings, such as Carbowax-divinylbenzene, can be optimized to enhance sensitivity. nih.gov SPME coupled with GC-MS has been used to determine the leachability of triazines, including sebuthylazine, in soil samples. ebi.ac.uk In-tube SPME, a variation of the technique, has been coupled with direct analysis in real time mass spectrometry (DART-MS) for the rapid determination of triazine herbicides in water and juice samples. acs.org

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation and trace analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the analysis of this compound. sigmaaldrich.comchromatographyonline.com

Detailed Research Findings: LC-MS/MS is widely used for pesticide residue analysis. researchgate.net In a study analyzing multiclass pesticides in lake waters in Northern Greece, an optimized SPE-UPLC-MS/MS method was applied for the determination of 253 pesticides, including sebuthylazine. ebi.ac.uk The technique's high selectivity is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. researchgate.net However, the reliance on a limited number of transitions can sometimes lead to false-positive results, as demonstrated in a case where a co-eluting compound in a tarragon sample mimicked the MRM transitions of sebuthylazine. ebi.ac.ukresearchgate.net This highlights the importance of using multiple analytical techniques for confirmation. LC-MS/MS has also been utilized to demonstrate the effectiveness of water purification systems in removing pesticides. sigmaaldrich.com

The ionization source is a critical component of the LC-MS system. Electrospray ionization (ESI) is commonly used for polar compounds like sebuthylazine. nih.gov For hydrophobic and nonpolar analytes, atmospheric-pressure chemical ionization (APCI) can be a better choice. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) and Quadrupole-Orbitrap Systems for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of an analyte and for differentiating between isobaric and isomeric compounds. nih.govlcms.cz Quadrupole-Orbitrap mass spectrometers are a type of HRMS instrument that combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. mdpi.comacs.org

Detailed Research Findings: The differentiation of structural isomers like sebuthylazine and terbuthylazine (B1195847) can be challenging as they often exhibit similar chromatographic behavior and mass spectra. mdpi.com A study using a Q-Orbitrap HRMS instrument investigated the fragmentation patterns of these two isomers. While both produced similar major product ions (m/z 174, 104, 132, and 96), no unique product ions could be identified to definitively differentiate them based on MS/MS data alone. mdpi.com This underscores the necessity of chromatographic separation for the accurate identification of these isomers. nih.gov

However, HRMS is crucial for distinguishing target analytes from complex matrix interferences. lcms.cz In a study on isobaric pesticides in red pepper, HRMS was able to separate the diagnostic ions of the target pesticides from thousands of other molecular features present in the matrix. lcms.cz UPLC coupled with Q-Orbitrap MS has been successfully used for the multiresidue analysis of pesticides in tea, demonstrating the power of this combination for screening and quantification in complex samples. acs.org The high mass accuracy of HRMS also helps in the identification of unknown compounds, such as the interfering compound nepellitorine in the sebuthylazine false-positive case. ebi.ac.uk

Interactive Data Table: Analytical Methods for Sebuthylazine

| Analytical Technique | Application | Key Findings |

| HPLC/UPLC | Separation and quantification | UPLC offers higher resolution and faster analysis times. ebi.ac.uk Enantioselective HPLC with chiral stationary phases is used to separate (R)- and this compound. nih.gov |

| GC | Analysis of volatile and derivatized analytes | Can be coupled with NPD or MS detectors. ebi.ac.uknemi.gov Optimization of temperature programs is crucial for isomer separation. caymanchem.com |

| SPE | Sample pre-concentration | Isolates and concentrates sebuthylazine from water and other matrices. ebi.ac.ukuctm.edu |

| SPME | Solvent-free sample preparation | Sensitive technique for trace analysis of triazines in water and soil. ebi.ac.uknih.gov |

| LC-MS/MS | Trace analysis and quantification | Highly sensitive and selective using MRM. ebi.ac.ukresearchgate.net Prone to false positives without proper confirmation. researchgate.net |

| HRMS (Q-Orbitrap) | Isomer differentiation and structural elucidation | Provides high mass accuracy but may not differentiate all isomers by MS/MS alone. mdpi.com Essential for distinguishing analytes from matrix interferences. lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and semi-volatile organic compounds, including triazine herbicides like sebuthylazine, in environmental samples. mdpi.comlabcompare.com The methodology combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. labcompare.com This combination allows for the effective identification and quantification of target analytes even in complex matrices such as soil and water. mdpi.comlabcompare.comnih.gov

In a typical GC-MS analysis of sebuthylazine, the sample undergoes an extraction process to isolate the analyte from the matrix. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). researchgate.netoup.com For instance, a method for analyzing triazines in water involves adjusting the sample pH, adding sodium chloride, and extracting with methylene chloride. nemi.gov The extract is then concentrated and introduced into the GC system. nemi.gov

The GC column, often a capillary column with a specific stationary phase like a low-polarity silarylene phase, separates the components of the mixture based on their boiling points and affinities for the stationary phase. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification. labcompare.com For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of sebuthylazine. researchgate.netnih.gov

Several studies have demonstrated the effectiveness of GC-MS for monitoring triazine herbicides in environmental samples. For example, a solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) method was developed for the analysis of sebuthylazine and other triazines in soil leachates, achieving detection limits below 1 ng/mL. ebi.ac.uk Another study utilized GC-MS for the quantitative analysis of atrazine (B1667683) in water at low ng/L levels, employing an isotope dilution technique for improved accuracy. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Injection Mode | Splitless | thermofisher.com |

| Injector Temperature | 275 °C | thermofisher.com |

| Column Type | TraceGOLD TG-5SilMS (or equivalent) | thermofisher.com |

| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (10 min) | thermofisher.com |

| Carrier Gas | Helium | thermofisher.com |

| MS Ionization Mode | Electron Impact (EI) | researchgate.net |

| MS Acquisition Mode | Segmented Scan or Selected Ion Monitoring (SIM) | researchgate.netthermofisher.com |

Applications of Isotopic Standards (e.g., Sebuthylazine-d5) in Quantification Accuracy

To enhance the accuracy and precision of quantitative analysis, especially in complex environmental matrices, isotopically labeled internal standards are frequently employed. For sebuthylazine, the deuterated analog, sebuthylazine-d5, serves as an ideal internal standard. hpc-standards.comaltascientific.cn

Isotope dilution mass spectrometry (IDMS) is a powerful technique that involves adding a known amount of the isotopically labeled standard to the sample before any extraction or cleanup steps. researchgate.net Because the labeled standard (e.g., sebuthylazine-d5) is chemically identical to the native analyte (this compound), it experiences the same losses during sample preparation and analysis. oup.com By measuring the ratio of the native analyte to the labeled standard in the final extract using MS, any variations or losses during the analytical procedure can be effectively compensated for, leading to a more accurate and robust quantification. oup.com

The use of deuterated standards has been shown to significantly improve method performance for various herbicides. For instance, in the analysis of atrazine and its degradation products in drinking water, deuterated standards were used as surrogates for calibration, resulting in a precise and accurate GC-MS method with detection limits as low as 2 ng/L. nih.gov Similarly, for the analysis of acidic herbicides in tobacco and soil, the use of individual isotope-labeled internal standards for each analyte helped to compensate for matrix effects and reduce variations during sample preparation. oup.com

| Compound Name | CAS Number | Molecular Formula | Notes | Reference |

|---|---|---|---|---|

| Sebutylazine-d5 (ethyl-d5) | 1219805-56-7 | C9D5H11ClN5 | Used as an internal standard for quantitative analysis. | altascientific.cnlgcstandards.com |

Spectroscopic and Spectrometric Characterization Methods

Beyond quantification, the structural confirmation and characterization of this compound and its derivatives are crucial. Spectroscopic and spectrometric techniques provide detailed information about the molecular structure of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including triazine herbicides. chim.it By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of the structure of this compound and the identification of its isomers. chim.itresearchgate.net

Infrared Ion Spectroscopy (IRIS) is an emerging and powerful tandem mass spectrometry technique that provides structural information about mass-selected ions. nih.govacs.org This method combines the sensitivity and selectivity of mass spectrometry with the structural detail of infrared spectroscopy. nih.govacs.org IRIS is particularly valuable for identifying the molecular structures of agrochemical derivatives and transformation products, especially when authentic reference standards are unavailable. nih.govru.nl

In an IRIS experiment, ions of a specific mass-to-charge ratio are isolated in the mass spectrometer and then irradiated with an infrared laser. researchgate.net The ions will absorb the IR radiation at specific frequencies corresponding to their vibrational modes, leading to fragmentation. By monitoring the fragmentation as a function of the IR wavelength, an IR spectrum of the ion is obtained. This experimental spectrum can then be compared with computationally predicted spectra for candidate structures, enabling the identification of the correct isomer. nih.govresearchgate.net This technique has been successfully used to identify hydroxylated derivatives of other agrochemicals in complex matrices like tomato and spinach. nih.govacs.org

Challenges in Analytical Specificity: Addressing False Positives and Interfering Compounds

A significant challenge in the analysis of this compound, particularly at trace levels in complex environmental or food matrices, is ensuring analytical specificity and avoiding false positives. researchgate.net False positives can arise from the presence of interfering compounds that have similar analytical properties to the target analyte. researchgate.netnih.gov

A notable case reported a false-positive finding for sebuthylazine in a tarragon sample analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacs.orgmdpi.com A co-eluting matrix compound produced product ions that perfectly matched two of the multiple reaction monitoring (MRM) transitions used for sebuthylazine identification. researchgate.net This would have led to an incorrect confirmation based on the EU directive 2002/657/EC. researchgate.net The false positive was ultimately revealed by using a third LC-MS/MS transition, which showed a deviant ion ratio, and by a confirmatory analysis using GC-MS/MS. researchgate.net The interfering compound was later identified as nepellitorine, a naturally occurring alkamide in tarragon. ebi.ac.uk

This example underscores the importance of using orthogonal analytical techniques and stringent identification criteria to confirm the presence of residues. researchgate.net Other sources of interference in triazine analysis can include contaminants in solvents, reagents, and glassware, as well as co-extracted matrix components. nemi.gov For instance, in the analysis of urine for drugs of abuse, high concentrations of interfering drugs can affect the derivatization and ionization efficiency of the target compound. nih.gov

To mitigate these challenges, analysts employ various strategies, including:

Structure Activity Relationships Sar and Computational Modeling of S Sebuthylazine

Principles of Structure-Activity Relationship (SAR) in Herbicide Development

Structure-Activity Relationship (SAR) studies in herbicide development establish a correlation between the chemical structure of a compound and its biological activity. For triazine herbicides, this relationship is well-documented, with their primary mode of action being the inhibition of photosynthesis at Photosystem II (PSII) chemicalbook.comucanr.eduslideshare.netresearchgate.net. Triazines typically bind to the D1 protein within the PSII complex, specifically at the plastoquinone (B1678516) (QB) binding site, thereby blocking electron transport ucanr.eduslideshare.netresearchgate.netresearchgate.netresearchgate.net.

The efficacy and selectivity of triazine herbicides are significantly influenced by the nature and position of substituents on the triazine ring. For instance, modifications at the 2, 4, and 6 positions of the 1,3,5-triazine (B166579) core can alter lipophilicity, electronic distribution, and steric fit within the D1 protein's binding pocket, thereby affecting herbicidal potency and crop selectivity chemicalbook.complos.org. Generally, increased lipophilicity can enhance uptake and translocation, while specific electronic and steric features are critical for optimal binding to the target site oup.com. The "Tone" category of triazines, for example, exhibits strong herbicidal activity due to higher water solubility, though often with reduced selectivity chemicalbook.com. Understanding these structure-activity trends allows for the rational design of new triazine derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling extends SAR principles by establishing mathematical relationships between quantifiable structural or physicochemical properties (descriptors) of molecules and their observed biological activity neovarsity.orgderpharmachemica.comwikipedia.org. In herbicide research, QSAR models are invaluable tools for predicting the herbicidal efficacy, toxicity, or other relevant biological properties of new or untested compounds based solely on their chemical structures neovarsity.orgresearchgate.nettandfonline.com.

The process involves calculating a range of molecular descriptors, which can include:

Physicochemical properties: Lipophilicity (e.g., log P), solubility, ionization constants, and electronic properties (e.g., Hammett constants, partial charges) plos.orgneovarsity.orgderpharmachemica.comresearchgate.nettandfonline.com.

Topological descriptors: Describing the connectivity and topology of the molecule (e.g., Kier and Hall indices) plos.org.

3D descriptors: Related to the spatial arrangement of atoms, such as volume, surface area, and shape indices plos.org.

These descriptors are then used in statistical methods (e.g., multiple linear regression, artificial neural networks) to build predictive models neovarsity.orgd-nb.infoarabjchem.orgscholarsresearchlibrary.com. Rigorous validation, using internal and external test sets, is essential to ensure the reliability and predictive power of QSAR models neovarsity.orgderpharmachemica.comtandfonline.comd-nb.info. Such models can guide the synthesis of novel herbicide candidates by identifying structural features associated with desired activity, thereby accelerating the discovery process neovarsity.orgscielo.br.

Enantioselective SAR Studies: Exploring the Impact of (S)-Configuration on Biological Efficacy (Theoretical)

Chirality, the property of a molecule existing in non-superimposable mirror-image forms (enantiomers), plays a significant role in biological interactions. Biological systems, being chiral themselves (e.g., enzymes, receptors), often interact differently with distinct enantiomers of a compound mdpi.com. This enantioselectivity means that one enantiomer may exhibit significantly higher biological activity, a different spectrum of activity, or a distinct metabolic profile compared to its counterpart mdpi.comusda.gov.

For (S)-sebuthylazine, the specific (S)-configuration could influence its binding affinity and efficacy at the chiral D1 protein target site within Photosystem II. While specific enantioselective SAR studies for sebuthylazine (B166565) were not detailed in the provided search results, it is theoretically plausible that the (S)-enantiomer may possess a superior fit or more favorable interactions (e.g., hydrogen bonding, hydrophobic contacts) with the D1 protein's QB binding pocket compared to its (R)-enantiomer or the racemic mixture. Such differences can arise from the precise three-dimensional orientation of functional groups dictated by the stereochemistry, leading to variations in binding energy and, consequently, herbicidal potency and selectivity mdpi.comusda.govnih.gov. Investigating these enantioselective SAR aspects is vital for optimizing herbicidal activity and potentially developing stereochemically pure, more potent herbicides.

Molecular Docking and Dynamics Simulations of this compound with Target Proteins (e.g., D1 Protein)

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between small molecules (ligands) and biological macromolecules (proteins). For this compound, these techniques are instrumental in understanding its binding mechanism to the D1 protein, the primary target site for triazine herbicides in Photosystem II ucanr.eduslideshare.netresearchgate.netresearchgate.netresearchgate.netnih.gov.

Molecular Docking: This process computationally predicts the preferred binding orientation of this compound within the D1 protein's QB site. It involves fitting the ligand into the protein's active site and scoring the resulting complexes based on estimated binding affinity. Docking studies for triazine herbicides have identified key amino acid residues within the D1 protein that are crucial for binding, such as His215, Ser264, Tyr222, and Ile224 researchgate.netmdpi.comasianpubs.org. Hydrogen bonds, hydrophobic interactions, and pi-pi stacking are common types of interactions identified. For this compound, docking would reveal its specific binding pose, the nature of its interactions with these residues, and potential stereochemical preferences.

Molecular Dynamics (MD) Simulations: MD simulations extend docking by modeling the atomic-level movement of the protein-ligand complex over time. This allows for the assessment of the stability of the docked complex, the dynamic nature of the binding interactions, and the conformational changes that may occur upon binding. By simulating the system in a realistic environment (e.g., with water molecules), MD provides a more comprehensive understanding of the binding thermodynamics and kinetics. Applying MD to this compound would offer insights into the dynamic stability of its binding to the D1 protein and how its (S)-configuration influences these dynamic interactions.

These computational approaches provide atomic-level detail that complements experimental data, guiding the design of new analogues by highlighting specific structural features critical for potent and selective binding.

Design of Novel Analogues Based on SAR Insights

The insights gained from SAR, QSAR, and molecular modeling studies are directly applied to the design of novel herbicide analogues with improved characteristics. For this compound and other triazine herbicides, this involves making targeted structural modifications to optimize herbicidal activity, enhance crop selectivity, improve environmental persistence profiles, or overcome resistance mechanisms.

Based on established SAR trends for triazines, modifications might include:

Altering Alkyl Substituents: Varying the alkyl groups at the 2, 4, or 6 positions can fine-tune lipophilicity and steric interactions with the D1 protein binding site chemicalbook.complos.org. For example, changing the nature or size of these groups can influence binding affinity and selectivity.

Introducing Functional Groups: Incorporating specific functional groups can create new hydrogen bonding opportunities or alter electronic properties, potentially leading to stronger binding or different interaction patterns with the target protein asianpubs.org.

Stereochemical Optimization: If enantioselective SAR studies reveal a preference for a specific stereoisomer, synthesizing and testing the more active enantiomer (e.g., this compound) can lead to more potent and efficient herbicides, potentially allowing for lower application rates.

By systematically exploring these structural modifications, guided by computational predictions and experimental validation, researchers can develop next-generation herbicides that are more effective, safer, and more sustainable.

Environmental Fate and Distribution Studies

Persistence and Mobility in Soil and Aquatic Ecosystems

The persistence of sebuthylazine (B166565) in the environment is variable, with its half-life being significantly affected by the specific conditions of the ecosystem. In soil, the degradation of triazine herbicides like sebuthylazine can be influenced by factors such as soil type, organic matter content, pH, and microbial populations. fao.orgunl.edu For instance, the half-life of atrazine (B1667683), a related triazine, has been observed to range from 28 to 178 days depending on the soil and application rate. unl.edu Studies on soils with a history of s-triazine application have shown that the half-life of atrazine can be as short as 1 to 12 days, indicating microbial adaptation. unl.edu The persistence of sebuthylazine can be influenced by aerobic and anaerobic conditions, with studies on a related compound showing longer persistence in anaerobic environments.

The mobility of sebuthylazine and its metabolites is a key factor in their potential to contaminate water resources. researchgate.netetsu.edu The transport of these compounds can occur through surface runoff and leaching into groundwater. mdpi.comusgs.gov The metabolite desethylterbutylazine, similar in structure to a potential metabolite of sebuthylazine, exhibits higher water solubility and weaker binding to organic matter compared to its parent compound, increasing its potential for groundwater contamination. researchgate.net The movement of pesticides in soil is influenced by their sorption to soil particles, particularly organic matter. fao.org Compounds with lower sorption coefficients (Koc) are more likely to leach. fao.org

In aquatic ecosystems, triazines can be introduced through agricultural runoff. researchgate.netusda.gov Their persistence in water is influenced by factors such as photolysis, hydrolysis, and microbial degradation. sumitomo-chem.co.jp While some triazines can be relatively stable to hydrolysis under normal environmental pH, their degradation can be facilitated by microbial processes. epa.gov The presence of sebuthylazine and its derivatives in water bodies raises concerns about their potential to bioaccumulate in aquatic organisms. researchgate.net

Table 1: Factors Influencing Persistence and Mobility of s-Triazines

| Factor | Influence on Persistence | Influence on Mobility | References |

|---|---|---|---|

| Soil Organic Matter | Increased sorption can lead to higher persistence. | Higher organic matter decreases mobility due to increased sorption. | fao.orgresearchgate.net |

| Soil pH | Affects chemical degradation (hydrolysis) and microbial activity. | Can influence the charge of the molecule and its interaction with soil particles. | ecetoc.orgfao.orgresearchgate.net |

| Microbial Activity | Primary pathway for degradation, can be enhanced in adapted soils. | Indirectly affects mobility by controlling the rate of degradation. | unl.eduusda.gov |

| Water Solubility | Higher solubility can lead to faster removal from soil but persistence in water. | Higher solubility increases the potential for leaching and runoff. | fao.orgresearchgate.net |

| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation. | Affects degradation rates, which in turn influences the amount available for transport. | ecetoc.orgnih.gov |

Monitoring and Detection of Sebuthylazine and its Metabolites in Environmental Matrices

The detection and quantification of sebuthylazine and its transformation products in environmental samples like water and soil are crucial for assessing contamination levels and environmental risk. researchgate.net Advanced analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent method due to its high sensitivity and selectivity. researchgate.netmdpi.com

A study focusing on the determination of various triazines and their metabolites in water and soil utilized molecularly imprinted polymer extraction followed by LC-MS/MS analysis. researchgate.net This method achieved low detection limits, down to 0.015 ng L−1 in groundwater and 0.2 ng kg−1 in soil and sludge. researchgate.net In that particular study, while simazine (B1681756) was frequently found in groundwater, sebuthylazine was detected at the highest concentrations in solid matrices, with levels ranging from 0.46 to 2.26 ng g−1. researchgate.netcsic.es

Gas chromatography (GC) coupled with various detectors, such as flame thermionic detection, electron capture detection, and mass-selective detection, has also been used for monitoring pesticides, including triazines and their metabolites, in environmental waters. nih.gov These monitoring studies have detected compounds like atrazine and its metabolite desethylatrazine (DEA) in both surface and underground waters, with concentrations varying seasonally. nih.gov

It is important to note that the analysis of chiral compounds like (S)-sebuthylazine may require specific analytical approaches, such as chiral chromatography, to separate and quantify the individual enantiomers, as they can have different biological activities and degradation rates. d-aminoacids.com

Table 2: Analytical Methods for the Detection of Sebuthylazine and Related Triazines

| Analytical Technique | Sample Matrix | Key Advantages | References |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil, Sludge | High sensitivity and selectivity, suitable for non-volatile compounds. | researchgate.netmdpi.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water | Effective for volatile and semi-volatile compounds. | nih.govresearchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Water, Soil | Versatile and widely used for separation and quantification. | sepscience.comnih.gov |

Transport Mechanisms of this compound in Agroecosystems

The movement of this compound from agricultural fields into the wider environment is governed by several transport mechanisms, primarily surface runoff and leaching. mdpi.comusgs.gov These processes are influenced by the chemical properties of the pesticide, soil characteristics, agricultural practices, and weather patterns, particularly rainfall events. usda.govfrontiersin.org

Surface runoff can carry dissolved sebuthylazine and sebuthylazine adsorbed to soil particles into nearby water bodies. mdpi.comusgs.gov The amount of transport via runoff is often highest during the first rainfall event following pesticide application. usgs.gov The persistence of the pesticide in the soil is a major factor influencing its transport by runoff over time. frontiersin.org

Leaching is the downward movement of the pesticide through the soil profile with percolating water, which can lead to groundwater contamination. mdpi.com The mobility of a pesticide in soil, and thus its leaching potential, is inversely related to its sorption to soil organic matter and clay particles. fao.org Metabolites of parent compounds can sometimes be more mobile than the parent compound itself, posing a significant risk to groundwater. researchgate.net For example, desethylterbutylazine, a metabolite of terbuthylazine (B1195847), has a higher water solubility and lower affinity for soil organic matter, making it more prone to leaching. researchgate.net

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades in the environment is described by its degradation kinetics, which are significantly influenced by a variety of environmental factors. ecetoc.orgfao.org The degradation half-life (DT50), the time it takes for 50% of the compound to disappear, is a key parameter in assessing its persistence. fao.org

Microbial degradation is a primary pathway for the breakdown of s-triazine herbicides. unl.edu The presence and activity of specific soil microorganisms capable of metabolizing these compounds are crucial. usda.gov Factors that affect microbial populations and their metabolic rates, such as temperature, pH, moisture, and nutrient availability, will in turn affect the degradation rate of sebuthylazine. ecetoc.orgfao.orgnih.gov For example, higher temperatures generally increase the rate of both chemical and biological degradation processes. nih.gov

Chemical degradation processes, such as hydrolysis, can also contribute to the breakdown of sebuthylazine. fao.org The rate of hydrolysis is often pH-dependent. fao.org Photolysis, or degradation by sunlight, can be a significant degradation pathway for some pesticides, particularly in surface waters. sumitomo-chem.co.jp

The complexity of these interacting factors means that the degradation kinetics of this compound can vary substantially between different environmental compartments and geographical locations. ecetoc.org Laboratory studies on degradation are valuable, but field studies are necessary to understand the actual persistence under real-world conditions. epa.govfao.org

Future Directions in S Sebuthylazine Research

Development of More Sustainable Synthesis Methodologies

The current synthesis of triazine herbicides, including sebuthylazine (B166565), often relies on traditional chemical processes that can be resource-intensive and generate significant waste. Future research should prioritize the development of greener and more sustainable synthesis routes. This includes exploring biocatalysis for enantioselective synthesis, which could directly yield the desired (S)-enantiomer with high purity, reducing the need for racemic mixtures and subsequent separation steps nih.govrsc.orgresearchgate.netlibretexts.orgchimia.ch. The implementation of continuous flow chemistry presents another promising avenue, offering enhanced reaction control, improved safety, reduced waste, and increased efficiency compared to batch processes nih.goviitb.ac.inresearchgate.netmst.educam.ac.uk. Furthermore, research into atom-economical synthesis and the use of alternative, environmentally benign solvents or solvent-free conditions will be essential for minimizing the environmental footprint of sebuthylazine production mdpi.comtaylorandfrancis.com. Investigating novel synthetic strategies that avoid hazardous reagents or by-products, such as exploring alternatives to cyanuric chloride as a starting material, will also be a key focus taylorandfrancis.comcore.ac.ukmdpi.com.

Advanced Understanding of Enantiomeric Selectivity in Photosystem II Inhibition

While sebuthylazine is known to inhibit Photosystem II (PSII) by binding to the D1 protein doi.orgpnas.orgbioone.org, a deeper understanding of its enantiomeric selectivity in this process is warranted. Future research should focus on elucidating the precise molecular mechanisms by which the (S)-enantiomer interacts with the D1 protein compared to its (R)-counterpart. This could involve detailed computational modeling , such as molecular docking studies, to predict and analyze binding affinities and orientations within the PSII complex bohrium.commdpi.com. Spectroscopic analyses and advanced structural biology techniques could provide high-resolution data on enantiomer-specific binding events. Furthermore, structure-activity relationship (SAR) studies that specifically investigate how minor structural modifications affect enantioselective PSII inhibition will be crucial for designing more targeted and effective herbicides with potentially reduced off-target effects nsf.govmdpi.comresearchgate.net. Understanding these subtle differences can inform the design of future agrochemicals with improved efficacy and selectivity.

Elucidation of Novel Biotransformation Pathways

The environmental fate of sebuthylazine is significantly influenced by its biotransformation pathways. While some degradation pathways for related triazines are known nih.gov, future research should aim to elucidate novel biotransformation pathways for (S)-sebuthylazine. This involves identifying specific microbial consortia or enzymes capable of its degradation and characterizing the underlying metabolic processes mdpi.comacs.orgmst.edunih.gov. Metagenomic approaches offer a powerful tool to discover new genes and enzymes involved in pesticide metabolism by exploring microbial communities directly from environmental samples researchgate.netnih.govbioone.orgcambridge.orgcambridge.org. Combining these with metabolomics can provide a comprehensive view of the degradation products and intermediate metabolites, helping to identify previously unknown degradation routes doi.orgglobalauthorid.compsu.eduresearchgate.net. Research into enantioselective biodegradation is particularly important, as the differential degradation rates of enantiomers can alter their environmental persistence and impact pnas.orgmdpi.commst.edunih.govrsc.orgresearchgate.net.

Integration of "Omics" Technologies for Comprehensive Mechanistic Insights

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems biology approach to unravel the complex mechanisms of action, metabolism, and environmental interactions of this compound bioone.orgbohrium.comfrontiersin.orgresearchgate.netcambridge.orgtum.defrontiersin.org. Future research should leverage these technologies to gain a holistic understanding of how this compound affects target weeds at a molecular and cellular level. Transcriptomics can reveal gene expression patterns in response to herbicide exposure, identifying key pathways involved in its mode of action or resistance development bioone.orgnih.govresearchgate.net. Proteomics can identify changes in protein abundance and post-translational modifications, providing insights into direct targets and downstream effects. Metabolomics can map metabolic shifts, aiding in the elucidation of biotransformation pathways and the identification of stress responses doi.orgglobalauthorid.compsu.eduresearchgate.net. By integrating data from multiple omics platforms, researchers can build comprehensive mechanistic models that explain the physiological and biochemical responses of plants and microbial communities to this compound, thereby facilitating the development of more effective and targeted weed management strategies.

Predictive Modeling for Environmental Behavior and Efficacy

Accurate prediction of this compound's environmental behavior, persistence, and efficacy is crucial for risk assessment and sustainable application. Future research should focus on developing and refining predictive modeling techniques , including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models mdpi.comresearchgate.netrsc.orgmdpi.com. These models can correlate molecular structure with environmental fate (e.g., degradation rates, mobility in soil and water) and biological activity. A key area for development is the incorporation of chirality-sensitive descriptors into these models to account for enantiomer-specific behavior, as enantiomers can exhibit distinct environmental fates and toxicities mdpi.comrsc.orgresearchgate.netrsc.org. Machine learning (ML) and artificial intelligence (AI) approaches are increasingly being employed to build more robust predictive models for ecotoxicity and environmental behavior nsf.govbiorxiv.orgacs.orgmoa-technology.comunito.itnih.gov. These advanced modeling strategies can help predict the efficacy of this compound under various environmental conditions and against different weed species, as well as forecast potential risks to non-target organisms.

Compound List:

this compound

sebuthylazine

desethylterbuthylazine (B152745)

常见问题

Q. What advanced identification criteria surpass EU Directive 2002/657/EC for this compound confirmation?

- Answer : Incorporate HRMS-derived parameters: exact mass, isotopic patterns, and MS/MS spectral libraries. For isomers, use diagnostic product ions and fragmentation pathways validated via computational chemistry .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。